N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with the molecular formula and a molecular weight of approximately 440.53 g/mol. This compound is notable for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. The compound's structure features a tetrahydroisoquinoline core, which is known for its biological activity, combined with sulfonamide and methoxy groups that may enhance its pharmacological properties.
This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO₂NH₂). It also contains a tetrahydroisoquinoline structure, which is a bicyclic compound derived from isoquinoline. The presence of the ethylsulfonyl group adds to its chemical diversity and potential reactivity.
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide can involve several steps:
Each step requires optimization regarding temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide can be represented by its InChI and SMILES notations:
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)17-7-8-18(26-2)19(12-17)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
These notations provide insight into the connectivity and arrangement of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups:
The specific reaction pathways depend on the conditions applied (e.g., temperature, solvent).
Additional data such as melting point and boiling point would need to be experimentally determined but are crucial for practical applications in laboratory settings.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide has potential applications in:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3